molecular formula C19H25NO4S2 B2947374 2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203186-73-5

2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2947374
M. Wt: 395.53
InChI Key: CJCVPZJOXSENRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO4S2 and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights the compound's potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Studies on new benzenesulfonamide derivatives have shown significant cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for further anti-tumor activity studies. Some derivatives exhibited strong inhibitory activities against human cytosolic isoforms, indicating their importance in antimicrobial and potential anti-tumor applications (Gul et al., 2016).

Cyclooxygenase Inhibition

The synthesis and evaluation of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety revealed their inhibitory activities on cyclooxygenase enzymes. Fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group on the 5-aryl ring, yielded selectivity and potency for COX-2 inhibition, suggesting potential applications in developing anti-inflammatory agents (Pal et al., 2003).

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-14-11-16(23-3)17(12-15(14)2)26(21,22)20-13-19(6-8-24-9-7-19)18-5-4-10-25-18/h4-5,10-12,20H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVPZJOXSENRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

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